cis-9-Heneicosene

Description

Foundational Concepts of Long-Chain Unsaturated Hydrocarbons in Biological Systems

Long-chain unsaturated hydrocarbons are integral components of the insect cuticle, the outer protective layer. nih.gov These compounds, including cis-9-heneicosene, serve a dual purpose that is fundamental to insect survival.

Primarily, they form a waxy, hydrophobic barrier that prevents water loss, a critical adaptation for terrestrial life that mitigates the risk of desiccation. researchgate.netnih.gov The composition of this cuticular hydrocarbon (CHC) layer, including the ratio of saturated to unsaturated hydrocarbons, influences its fluidity and, consequently, its effectiveness as a waterproofing agent. wikipedia.org

Beyond this physiological role, these hydrocarbons have been co-opted for chemical communication. nih.govunh.edu While saturated hydrocarbons (n-alkanes) are primarily associated with desiccation resistance, unsaturated hydrocarbons like alkenes are more commonly involved in signaling. wikipedia.org The introduction of a double bond, as seen in this compound, lowers the melting point of the hydrocarbon, which can be crucial for maintaining the flexibility of the cuticular layer across different ambient temperatures. wikipedia.org This structural alteration also provides the basis for the vast diversity of chemical signals used by insects.

The biosynthesis of these vital compounds occurs in specialized cells called oenocytes and involves a series of enzymatic reactions. nih.govresearchgate.net Key enzymes in this process include fatty acid synthases (FAS), elongases (ELO), which extend the carbon chain, and desaturases (Desat), which introduce double bonds at specific positions. researchgate.net Specifically, Δ9-desaturases are responsible for creating the cis double bond at the ninth carbon position, a common feature in many insect pheromones. oup.comresearchgate.net The final step involves an oxidative decarbonylation reaction catalyzed by a P450 enzyme (CYP4G) to produce the final hydrocarbon. nih.govacs.org

Overarching Research Significance within Chemical Ecology and Biological Communication

The study of this compound and related compounds is central to the field of chemical ecology, which examines the chemical interactions between organisms. These molecules act as semiochemicals, conveying information between individuals. In many insect species, cuticular hydrocarbons function as contact pheromones, mediating crucial behaviors such as mate recognition and assessment of reproductive status. researchgate.netnih.gov

A notable example of the significance of a closely related compound is cis-9-tricosene, a well-documented sex pheromone in the housefly, Musca domestica. unh.edu This compound is produced by females to attract males, illustrating the potent effect these molecules can have on behavior.

Research on this compound itself has revealed its role in the complex social organization of certain insects. For instance, in the subterranean termite Reticulitermes flavipes, the saturated analogue heneicosane (B133394) has been identified as a royal recognition pheromone, present in neotenic reproductives. researchgate.nettamu.edu The presence of this and other specific hydrocarbons helps to regulate the social structure of the colony. researchgate.nettamu.edu Studies have shown that workers and soldiers perform shaking behaviors in response to heneicosane, indicating its role in communication within the colony. tamu.edu

In the subsocial carpenter bee, Ceratina calcarata, the relative abundance of heneicosane, a related compound, has been linked to age and reproductive status. rehanlab.com Pre-reproductive, virgin females have been found to overexpress heneicosane, suggesting its role in signaling their life stage. rehanlab.com The specific blend of cuticular hydrocarbons, including compounds like this compound, can therefore provide a wealth of information about an individual insect.

The specificity of these chemical signals is remarkable, with different species, and even different castes or sexes within a species, often having unique cuticular hydrocarbon profiles. nih.gov This chemical diversity, driven by variations in the underlying biosynthetic pathways, is a key area of investigation in evolutionary biology and speciation.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

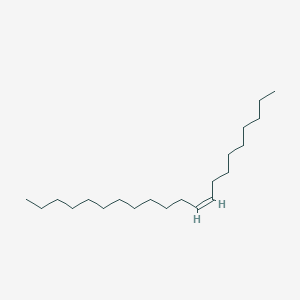

| Molecular Formula | C21H42 | researchgate.netnih.gov |

| Molecular Weight | 294.56 g/mol | nih.gov |

| IUPAC Name | (9Z)-henicos-9-ene | nih.gov |

| Synonyms | (Z)-9-heneicosene, 9Z-Heneicosene | researchgate.net |

Cuticular Hydrocarbon Profile of Ceratina calcarata Females

Relative abundance of selected hydrocarbons in different nest class stages. rehanlab.com

| Compound | Pre-dispersal Females | Founding Nest Females | Active Brood Females | Full Brood Females |

|---|---|---|---|---|

| Nonadecane | Higher Abundance | Lower Abundance | Lower Abundance | Lower Abundance |

| Heneicosane | Higher Abundance | Lower Abundance | Lower Abundance | Lower Abundance |

| Pentacosane | Lower Abundance | Higher Abundance | Higher Abundance | Higher Abundance |

| Ethyl hexadecenoate | Higher Abundance | Lower Abundance | Lower Abundance | Lower Abundance |

| Farnesol | Higher Abundance | Lower Abundance | Lower Abundance | Lower Abundance |

Properties

Molecular Formula |

C21H42 |

|---|---|

Molecular Weight |

294.6 g/mol |

IUPAC Name |

(Z)-henicos-9-ene |

InChI |

InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17- |

InChI Key |

NVBODECJSYHQIE-ZPHPHTNESA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Biological Occurrence and Biogenesis Pathways

Endogenous Presence in Arthropod Cuticular Hydrocarbon Profiles

Cuticular hydrocarbons form a waxy layer on the surface of insects, primarily serving to prevent desiccation and acting as a critical medium for chemical communication. myrmecologicalnews.org The specific composition of this layer, including the presence of cis-9-Heneicosene, is often species-specific.

This compound has been identified as a component of the CHC profile in various insect species. For instance, it is present in the cuticular extracts of the cuckoo wasp Trichrysis cyanea. In this species, CHC profiles, which include alkenes like heneicosene, differ between males and females, and even show polymorphism among females, suggesting a role in chemical communication and potentially reproductive status signaling. visserlab.bedtu.dk

In the spotted-wing drosophila, Drosophila suzukii, this compound is one of 60 identified CHCs. elifesciences.orgoup.comsciety.org The profile of these hydrocarbons changes significantly with the age and maturation of the fly. elifesciences.orgoup.com Quantitative analysis of the CHCs in D. suzukii has revealed the specific amounts of various compounds, including isomers of heneicosene, that can be extracted over different time periods. This detailed analysis is crucial for understanding the dynamic nature of the cuticular layer and its role in insect signaling. nih.govmdpi.com

| Compound | Amount (ng) after 3 hours of extraction |

|---|---|

| 9-Heneicosene | Variable based on extraction time |

| 7-Heneicosene | Variable based on extraction time |

| 5-Heneicosene | Variable based on extraction time |

The functional significance of this compound can be further understood by comparing it with structurally similar CHCs, such as its saturated counterpart, heneicosane (B133394), and a longer-chain monoene, cis-9-tricosene (also known as muscalure).

Heneicosane (n-C21) is a saturated alkane found in the CHC profile of insects like Drosophila suzukii. elifesciences.org While n-alkanes are generally considered to be primarily involved in waterproofing, myrmecologicalnews.org studies on D. suzukii found no clear evidence that heneicosane plays a role in mate recognition. elifesciences.org

cis-9-Tricosene (n-C23:1) is a well-documented insect pheromone. nih.govsemanticscholar.orgbohrium.comresearchgate.net In the housefly, Musca domestica, it acts as a female-produced sex pheromone that attracts males. bohrium.compnas.orgnih.gov In Drosophila melanogaster, it serves as an aggregation pheromone. jst.go.jp It is also a component of the CHC profile in D. suzukii and is involved in regulating courtship and mating behaviors, where the specific ratio of this and other C23 hydrocarbons is crucial for mate recognition. elifesciences.orgoup.comsciety.org

| Compound | Chemical Formula | Structure | Primary Function |

|---|---|---|---|

| This compound | C21H42 | 21-carbon chain with one cis double bond at the 9th position | Component of CHC profile, likely involved in chemical communication. |

| Heneicosane | C21H44 | 21-carbon saturated chain | Primarily waterproofing; role in mate recognition not established in some species. myrmecologicalnews.orgelifesciences.org |

| cis-9-Tricosene | C23H46 | 23-carbon chain with one cis double bond at the 9th position | Sex pheromone (housefly), aggregation pheromone (Drosophila), and involved in mate recognition. elifesciences.orgbohrium.comjst.go.jp |

De Novo Biosynthesis and Elongation-Desaturation Mechanisms

Insects synthesize their cuticular hydrocarbons de novo in specialized cells called oenocytes. unimi.it The biosynthesis of unsaturated hydrocarbons like this compound follows a conserved pathway involving the elongation of fatty acids and subsequent desaturation and reduction steps.

The synthesis of unsaturated hydrocarbons begins with the production of fatty acyl-CoA precursors. This process is initiated by acetyl-CoA carboxylase and fatty acid synthase. The resulting fatty acyl-CoAs are then elongated to very-long-chain fatty acids (VLCFAs) by a series of elongase enzymes. To introduce a double bond, a desaturase enzyme acts on the VLCFA. The final steps involve the reduction of the fatty acyl-CoA to an aldehyde, followed by a decarbonylation reaction to yield the hydrocarbon.

The formation of the characteristic cis-9 double bond in this compound is catalyzed by a specific class of enzymes known as Δ9-desaturases . These enzymes introduce a double bond at the 9th carbon position of the fatty acyl chain. nih.govjst.go.jp The substrate specificity of these desaturases plays a crucial role in determining the final structure of the alkene. nih.gov For example, in Drosophila melanogaster, two different Δ9-desaturases, Desat1 and Desat2, exhibit different substrate preferences, leading to the production of different unsaturated hydrocarbons. nih.gov

Following desaturation, fatty acyl-CoA reductases (FARs) are responsible for the reduction of the fatty acyl-CoA to a fatty alcohol or aldehyde. elifesciences.orgnih.gov These enzymes are critical in the biosynthesis of many insect pheromones. elifesciences.orgnih.gov The final conversion of the aldehyde to the hydrocarbon is often mediated by a P450 enzyme from the CYP4G family through oxidative decarbonylation. researchgate.net

Microbial Contributions to Hydrocarbon Biogenesis

While the endogenous synthesis of CHCs is well-established, there is growing evidence that symbiotic microorganisms can influence the lipid metabolism of their insect hosts. The gut microbiota, in particular, can play a significant role in regulating fat storage and modifying the fatty acid profiles of insects. visserlab.beresearchgate.net

Pathways of Aliphatic Hydrocarbon Production by Microorganisms

Microorganisms, particularly bacteria and cyanobacteria, are significant producers of a diverse range of aliphatic hydrocarbons. researchgate.net These compounds are synthesized through several distinct biosynthetic pathways, which typically utilize fatty acids as precursors. nih.govresearchgate.net The primary routes for hydrocarbon production in microorganisms include alkane formation via a reductive pathway and alkene formation through decarboxylation or head-to-head condensation mechanisms.

Two major pathways for hydrocarbon biosynthesis have been extensively characterized in cyanobacteria. nih.gov

FAAR/ADO Pathway : The most prevalent pathway involves a two-step process. nih.gov First, a fatty acyl-ACP (acyl carrier protein) is reduced to a fatty aldehyde by a fatty acyl-ACP reductase (FAAR). Subsequently, an aldehyde-deformylating oxygenase (ADO) catalyzes the conversion of the fatty aldehyde into an odd-chain alkane (like pentadecane or heptadecane) with the concurrent release of formate. nih.govresearchgate.netpnas.org This pathway is considered the ancestral route for hydrocarbon synthesis in cyanobacteria. nih.gov

Olefin Synthase (OLS) Pathway : A second pathway, found in a smaller number of cyanobacterial strains, produces terminal alkenes (α-olefins). nih.gov This route involves a polyketide synthase (PKS)-like enzyme, often termed olefin synthase (OLS), which facilitates the elongation of a fatty acid precursor followed by a decarboxylation step to yield the alkene. nih.govresearchgate.net

Beyond cyanobacteria, other prokaryotes have evolved different strategies for alkene biosynthesis.

Head-to-Head Condensation : In bacteria such as Micrococcus luteus, very-long-chain alkenes with an internal double bond are formed. oup.com This pathway involves a key enzyme, OleA (a β-ketoacyl-ACP synthase III homolog), which is proposed to catalyze the decarboxylative Claisen condensation of two fatty acyl thioester molecules. asm.org This "head-to-head" condensation is distinct from the pathways that produce terminal olefins. oup.comasm.org

Fatty Acid Decarboxylation : Some bacteria, like Jeotgalicoccus sp., utilize a cytochrome P450 enzyme (CYP) that directly decarboxylates a fatty acid to form a terminal alkene. nih.govoup.com

The production of very long-chain polyunsaturated hydrocarbons has also been observed in marine bacteria such as Shewanella sp. nih.gov The biosynthesis of these compounds, like a C31:9 hydrocarbon, appears to be linked to the gene cluster (pfa genes) responsible for producing polyunsaturated fatty acids such as eicosapentaenoic acid (EPA), suggesting a specialized biosynthetic mechanism in these organisms. nih.govscispace.com

Table 1: Major Aliphatic Hydrocarbon Biosynthesis Pathways in Microorganisms

| Pathway Name | Key Enzyme(s) | Precursor(s) | Product(s) | Example Organism(s) |

|---|---|---|---|---|

| FAAR/ADO Pathway | Fatty Acyl-ACP Reductase (FAAR), Aldehyde-Deformylating Oxygenase (ADO) | Fatty Acyl-ACPs | Odd-chain Alkanes | Most Cyanobacteria nih.gov |

| Olefin Synthase (OLS) | Polyketide Synthase (PKS)-like enzyme | Fatty Acids | Terminal Alkenes (α-Olefins) | Some Cyanobacteria nih.gov |

| Head-to-Head Condensation | OleA (Thiolase Superfamily) | Fatty Acyl-CoAs or Acyl-ACPs | Long-chain Internal Alkenes | Micrococcus luteus asm.org |

| P450-mediated Decarboxylation | Cytochrome P450 (OleT) | Fatty Acids | Terminal Alkenes | Jeotgalicoccus sp. nih.gov |

Occurrence and Proposed Biosynthetic Routes in Other Biological Taxa (e.g., Algae, Plants)

The occurrence of this compound and other long-chain alkenes extends to eukaryotes, including various species of algae and terrestrial plants, where they are often components of cuticular waxes or cellular lipids. nih.gov While a C21 hexaene has been identified in some microalgae like diatoms, the specific presence of this compound is less commonly reported than shorter-chain (C15-C17) hydrocarbons. oup.com In certain marine red algae, the saturated counterpart, heneicosane, has been detected. niscpr.res.in

In plants, long-chain aliphatic hydrocarbons are crucial components of the cuticle, a protective layer covering the epidermis. nih.gov The biosynthesis of these wax components, including alkenes, is a multi-step process that begins with de novo fatty acid synthesis in the plastid, primarily yielding palmitic acid (16:0) and stearic acid (18:0). wikipedia.org

The proposed biosynthetic route for this compound in plants is believed to originate from oleic acid (cis-9-18:1) and involves the following key stages occurring primarily in the endoplasmic reticulum (ER): ijs.siyoutube.com

Desaturation : The process starts with the desaturation of stearoyl-ACP or stearoyl-CoA by a Δ9-desaturase enzyme, which introduces the characteristic cis double bond between carbons 9 and 10, forming oleic acid. youtube.com

Elongation : The oleic acid (18:1) moiety is then subjected to a series of elongation cycles by a multi-enzyme complex known as the fatty acid elongase (FAE). ijs.si Each cycle adds a two-carbon unit, with malonyl-CoA serving as the carbon donor. wikipedia.orgijs.si To produce the C21 backbone of heneicosene, oleic acid would need to undergo elongation, although the exact number of cycles and intermediates for an odd-chain alkene can vary. The elongation of monounsaturated fatty acids is a critical step, and specific β-ketoacyl-CoA synthase (KCS) enzymes have been shown to be key for recruiting unsaturated substrates into the cuticular wax pathway. nih.gov

Conversion to Alkene : The final step involves the conversion of the elongated fatty acid derivative (C21:1) into the corresponding alkene. This is thought to occur via a pathway analogous to alkane formation, which typically involves the reduction of the fatty acyl-CoA to a fatty aldehyde, followed by a decarbonylation reaction to yield the hydrocarbon. researchgate.net The biosynthesis of alkenes is considered to branch off from the main alkane production pathway, utilizing a distinct substrate pool of unsaturated fatty acids. nih.gov

This pathway highlights that the structure of this compound is directly templated from an unsaturated fatty acid precursor, with the position of the double bond being established early in the pathway by a desaturase enzyme and preserved through subsequent elongation and final conversion steps. researchgate.net

Table 2: Proposed Biosynthetic Pathway for cis-9-Heneicosene in Plants

| Step | Process | Key Enzymes/Complexes | Substrate | Product | Cellular Location |

|---|---|---|---|---|---|

| 1 | Desaturation | Δ9-Desaturase | Stearic Acid (18:0) | Oleic Acid (cis-9-18:1) | Endoplasmic Reticulum |

| 2 | Elongation | Fatty Acid Elongase (FAE) Complex (e.g., KCS) | Oleic Acid (cis-9-18:1) | Very-long-chain monounsaturated fatty acid (C21:1 derivative) | Endoplasmic Reticulum |

| 3 | Reduction & Decarbonylation | Acyl-CoA Reductase, Decarbonylase (e.g., CER1/CER3 homologs) | C21:1 Acyl-CoA | cis-9-Heneicosene | Endoplasmic Reticulum |

Functional Roles in Inter and Intraspecific Interactions

Broader Ecological Interdependencies Involving Aliphatic Hydrocarbons

Influence of Microbial Volatile Organic Compounds on Eukaryotic Interactions

The scientific community has increasingly recognized the importance of microbial volatile organic compounds (mVOCs) in mediating complex ecological interactions. These volatile molecules, characterized by their low molecular weight and high vapor pressure, facilitate long-distance signaling between microorganisms and between microorganisms and eukaryotic organisms researchgate.netnih.govmdpi.com. mVOCs produced by bacteria and fungi can influence plant growth, trigger plant defense mechanisms, and even modulate the behavior of other microorganisms researchgate.netresearchgate.net. Alkenes, a class of hydrocarbons to which cis-9-Heneicosene belongs, are among the identified mVOCs involved in these signaling pathways researchgate.netresearchgate.netmdpi.com.

However, specific research detailing this compound's function as a microbial volatile organic compound that directly influences eukaryotic interactions is not prominently featured in the reviewed literature. The primary identification of this compound in scientific databases and research contexts points towards its role as an insect pheromone, particularly noted as a component involved in the communication of certain insect species thegoodscentscompany.com. While studies indicate that microbial symbionts can modulate insect pheromone production or function, and that certain bacteria can produce or influence insect semiochemicals rsc.orgmdpi.com, direct evidence establishing this compound as a microbial VOC with such effects on eukaryotes is not provided in the current search results. Therefore, detailed research findings and data tables specific to this compound's role in microbial VOC-mediated eukaryotic interactions cannot be generated based on the available information.

Advanced Methodologies for Isolation and Structural Elucidation

Integrated Chromatographic and Spectroscopic Approaches

The analysis of cis-9-Heneicosene, particularly when present in complex biological or synthetic mixtures, necessitates a combination of chromatographic separation and spectroscopic detection. This integrated approach allows for the physical separation of the target compound from the matrix, followed by its detailed structural analysis.

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govsci-hub.cat In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented.

For qualitative analysis, the resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint. The fragmentation pattern of this compound is compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) database, for positive identification. scholarsresearchlibrary.com The retention time in the gas chromatogram provides an additional layer of confirmation.

Quantitative analysis is typically performed by measuring the area of the chromatographic peak corresponding to this compound. By running a series of standards of known concentrations, a calibration curve can be generated to determine the exact amount of the compound in an unknown sample.

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase | Typically a non-polar or mid-polar phase (e.g., polysiloxane-based) is used in the capillary column. | Ensures good separation of the non-polar this compound from other components in a mixture. |

| Ionization Method | Electron Ionization (EI) is most common for generating a reproducible fragmentation pattern. | The resulting mass spectrum allows for library matching and structural inference. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) analyzers are frequently used. | Provides the mass-to-charge ratio data necessary for identification and quantification. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural and stereochemical elucidation of organic molecules, including this compound. core.ac.ukscholaris.ca It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy reveals the chemical environment of each proton. For this compound, the protons on the double bond (=C-H) would appear in a characteristic region of the spectrum (typically 5.3-5.5 ppm). The cis- (or Z-) configuration is confirmed by the value of the coupling constant (J) between these two protons, which is smaller for cis isomers compared to their trans counterparts.

¹³C NMR spectroscopy provides information on the carbon skeleton. The two sp² hybridized carbons of the double bond would have distinct chemical shifts from the sp³ hybridized carbons of the long alkyl chain.

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, confirming the exact position of the double bond at C-9. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations between the protons on the double bond, further confirming the cis stereochemistry. scholaris.ca

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Information Provided |

| ¹H (Olefinic) | ~5.34 | Presence and environment of protons on the C=C double bond. |

| ¹H (Allylic) | ~2.01 | Protons on carbons adjacent to the double bond. |

| ¹H (Alkyl Chain) | ~1.2-1.4 | Protons of the long saturated hydrocarbon chain. |

| ¹H (Terminal Methyl) | ~0.88 | Protons of the terminal CH₃ groups. |

| ¹³C (Olefinic) | ~130 | Presence of sp² hybridized carbons of the C=C double bond. |

| ¹³C (Alkyl Chain) | ~22-32 | Carbons of the long saturated hydrocarbon chain. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemrj.orgresearchgate.net The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. ieeesem.com

For this compound, the FTIR spectrum would display characteristic peaks that confirm its identity as a long-chain alkene. nih.gov The key absorptions include C-H stretching vibrations for the alkyl chain, a C=C stretching vibration for the double bond, and a =C-H bending vibration that is characteristic of a cis-disubstituted alkene. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3005 | C-H Stretch | Olefinic (=C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| ~1655 | C=C Stretch | Alkene |

| ~720 | =C-H Bend | cis-disubstituted alkene |

High-Performance Liquid Chromatography (HPLC) in Fractionation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, purification, and purity assessment of compounds that may not be volatile enough for GC. google.commdpi.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used.

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being highly non-polar, interacts strongly with the stationary phase and is eluted by a mobile phase with a high organic solvent content. This technique is highly effective for isolating this compound from more polar impurities. nih.gov

Purity assessment is achieved by analyzing the isolated fraction. A single, sharp, and symmetrical peak in the chromatogram at the expected retention time is indicative of a high-purity sample. The peak area can also be used for quantification when compared against a standard of known concentration.

Chiral Separation Techniques for Enantiomeric Analysis

While this compound itself is an achiral molecule and does not exist as enantiomers, chiral separation techniques are critically important for the analysis of its chiral derivatives or precursors. nih.govjocpr.comwordpress.com For instance, epoxidation of the double bond in this compound results in a chiral epoxide, cis-9,10-epoxyheneicosene, which exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial in fields like pheromone chemistry, where biological activity is often enantiomer-specific.

Application of Chiral Stationary Phases in Gas Chromatography

Chiral Gas Chromatography is the premier method for separating volatile enantiomers. gcms.cz This is achieved by using a capillary column that contains a chiral stationary phase (CSP). azom.com These stationary phases are typically derivatives of cyclodextrins. azom.com

The fundamental principle is "chiral recognition," where the enantiomers form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times for each enantiomer on the column, allowing for their separation and quantification. researchgate.net For example, the enantiomers of insect-produced (Z)-6-cis-9,10-epoxy-heneicosene have been successfully separated using a chiral stationary phase GC column. researchgate.net

| Technique | Principle | Application to this compound Context |

| Chiral GC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Separation and quantification of enantiomers of chiral derivatives, such as cis-9,10-epoxyheneicosene. |

Bioassay-Guided Fractionation and Electrophysiological Detection (e.g., GC-EAD)

The isolation and structural elucidation of this compound, particularly in its role as a semiochemical in insects, heavily relies on advanced methodologies that couple chemical separation with biological detection. Bioassay-guided fractionation is a pivotal strategy to systematically separate complex chemical mixtures into simpler fractions and isolate bioactive compounds based on the response of a target organism. This process is often coupled with electrophysiological techniques, such as Gas Chromatography-Electroantennographic Detection (GC-EAD), which measures the response of an insect's antenna to specific volatile compounds, allowing for the precise identification of behaviorally relevant molecules like this compound.

The primary source for the isolation of this compound as a pheromone component has been the female housefly, Musca domestica. Early research into the housefly sex pheromone identified a complex mixture of cuticular hydrocarbons that elicit sexual behavior in males. While (Z)-9-tricosene (muscalure) was identified as the major sex attractant, subsequent studies revealed that other components, including this compound, act as synergists, significantly enhancing the behavioral response.

Bioassay-Guided Fractionation

The process of isolating this compound from the complex lipid mixture on the cuticle of female houseflies involves a multi-step fractionation procedure, where each step is guided by a behavioral bioassay to ensure that the biologically active components are retained and concentrated.

The initial step involves the extraction of cuticular lipids from sexually mature female houseflies using a non-polar solvent such as hexane. This crude extract, containing a wide array of hydrocarbons, is then subjected to fractionation. A common technique is column chromatography using silicic acid. The column is eluted with solvents of increasing polarity, starting with a non-polar solvent like hexane, to separate the hydrocarbons into different classes based on their functional groups.

Argentation thin-layer chromatography (TLC) is a crucial subsequent step for separating unsaturated alkenes from saturated alkanes. The silver nitrate impregnated in the silica gel interacts with the double bonds of the alkenes, retarding their movement up the plate compared to the saturated alkanes. This allows for the effective separation of monoenes, dienes, and polyenes.

At each stage of fractionation, the resulting fractions are tested for their biological activity using a bioassay. For the housefly sex pheromone, a typical bioassay involves observing the sexual behavior of male flies (e.g., increased activity, mating strikes) in the presence of a test substance applied to a decoy, such as a shoelace knot or a small cork. Fractions that elicit a strong positive response are selected for further separation until a pure, active compound is isolated. Through this systematic process, this compound was identified as one of the bioactive components of the female housefly's cuticular lipids.

Below is a representative scheme for the bioassay-guided fractionation of housefly cuticular extract to isolate the mono-olefin fraction containing this compound.

| Fractionation Step | Technique | Fractions Obtained | Bioassay Result (Male M. domestica Response) | Active Fraction Selected for Next Step |

| 1. Initial Extraction | Hexane wash of female flies | Crude Cuticular Lipid Extract | High activity (strong sexual arousal) | Crude Extract |

| 2. Column Chromatography | Silicic Acid Column (eluted with hexane) | Saturated Hydrocarbons (Alkanes) | Low activity | Mono-unsaturated Hydrocarbons (Monoenes) |

| Mono-unsaturated Hydrocarbons (Monoenes) | High activity | |||

| Di- and Poly-unsaturated Hydrocarbons | Moderate activity | |||

| 3. Argentation TLC | Silica Gel-AgNO₃ Plate | (Z)-9-Tricosene | High activity | (Z)-9-Alkenes |

| (Z)-9-Heneicosene | Moderate activity as a synergist | |||

| Other (Z)-9-Alkenes | Variable activity |

Electrophysiological Detection (GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify which specific compounds in a mixture are perceived by an insect's olfactory system. In this method, the effluent from a gas chromatograph column is split into two streams. One stream goes to a standard detector (like a Flame Ionization Detector, FID), which produces a chromatogram of all the volatile compounds present. The other stream is directed over an insect antenna, and the electrical potential changes (depolarizations) across the antenna are recorded. When a compound that the insect can smell (an odorant) passes over the antenna, a measurable electrical response, known as an electroantennogram (EAG), is generated.

By comparing the timing of the EAG responses with the peaks on the FID chromatogram, researchers can pinpoint exactly which compounds are "EAG-active." Studies on Musca domestica have demonstrated that both male and female houseflies are able to detect (Z)-9-heneicosene. Interestingly, while both sexes can perceive the compound, females tend to show a significantly higher EAG response to it than males. This suggests a potential role for this compound in communication beyond just male attraction.

Despite eliciting a strong EAG response, behavioral bioassays have shown that this compound alone does not typically induce a significant behavioral reaction in male houseflies. Its primary role appears to be as a synergist, enhancing the attractiveness of the main pheromone component, (Z)-9-tricosene.

Detailed Research Findings

Seminal research in the 1970s by scientists such as Mansingh and Uebel laid the groundwork for understanding the synergistic role of this compound in housefly chemical communication. Their behavioral bioassays provided quantitative data on the effects of various (Z)-9-alkenes on male housefly sexual behavior.

Mansingh and colleagues in 1972 reported that a mixture of (Z)-9-tricosene and (Z)-9-heneicosene in a 7:3 ratio was the most potent combination for inducing and sustaining excitement and mating behavior in male houseflies. This highlighted the importance of the pheromone blend over individual components.

Subsequent research by Uebel and colleagues in 1976 further explored the activity of different cuticular hydrocarbon fractions. They found that while (Z)-9-tricosene alone had some activity, its combination with other saturated and unsaturated hydrocarbons from the female cuticle resulted in a much stronger male response. Their work solidified the concept of a multi-component sex pheromone in the housefly.

The following table summarizes the behavioral responses of male Musca domestica to this compound and related compounds as observed in laboratory bioassays.

| Test Compound/Mixture | Dosage | Observed Male Behavioral Response | Conclusion |

| (Z)-9-Tricosene (Muscalure) | High | Moderate sexual arousal and mating strikes | Major pheromone component |

| (Z)-9-Heneicosene | High | Low to negligible sexual arousal | Poor attractant alone |

| Saturated Hydrocarbons | High | Low activity, some arrestant effect | Minor role, possibly as an arrestant |

| (Z)-9-Tricosene + (Z)-9-Heneicosene (7:3 ratio) | Optimal | High and sustained sexual excitement and mating behavior | This compound acts as a strong synergist |

| Unfractionated Female Cuticular Hydrocarbons | Natural levels | Very high sexual arousal and mating strikes | The complete natural blend is most effective |

These advanced methodologies, combining chemical fractionation guided by biological assays and sensitive electrophysiological detection, have been instrumental in dissecting the complex chemical language of insects. In the case of this compound, they revealed its subtle but crucial role not as a primary attractant, but as a key synergist in the pheromonal blend of the housefly, demonstrating the complexity of chemical communication in the natural world.

Chemical Synthesis and Analog Development

Established Synthetic Pathways for Unsaturated Long-Chain Hydrocarbons

General methods for synthesizing long-chain alkenes often involve transformations of readily available precursors. These can include the dehydration of alcohols, dehydrohalogenation of alkyl halides, or dehalogenation of vicinal dihalides wikipedia.org. Another established route involves the Wittig reaction, where a carbonyl compound reacts with an organophosphorus compound to form an alkene google.com. For long-chain hydrocarbons, electrolysis of carboxylic acids, particularly unsaturated ones, has also been employed, offering a route to internal alkenes, though often producing mixtures of cis and trans isomers that can be challenging to separate google.com. The metathesis of monounsaturated fatty acids, catalyzed by ruthenium complexes, is also a significant pathway for producing long-chain unsaturated hydrocarbons and dicarboxylic acids researchgate.net.

Stereoselective Synthesis of Olefinic and Epoxide Derivatives

Achieving stereochemical control, specifically the cis configuration of the double bond, is a key challenge in the synthesis of compounds like cis-9-heneicosene. Stereoselective synthesis aims to produce predominantly one geometric isomer. For related compounds, such as (Z)-cis-9,10-epoxy-6-heneicosene, a pheromone component, the Sharpless asymmetric epoxidation has been utilized as a pivotal step to synthesize specific enantiomers jst.go.jpoup.com. This highlights the importance of stereoselective methods for creating complex unsaturated molecules.

Asymmetric catalysis plays a vital role in achieving high stereoselectivity in alkene synthesis. Methods employing chiral catalysts can direct the formation of specific isomers, controlling both the double bond geometry and, in the case of epoxides, the stereochemistry at chiral centers. For instance, the synthesis of long-chain alkenes can benefit from catalytic systems that favor the cis isomer, often by utilizing specific reaction conditions or catalyst designs that exploit steric or electronic preferences during bond formation researchgate.netnih.gov. While direct citations for asymmetric catalysis in this compound synthesis are limited in the provided results, the principles apply to the broader class of long-chain alkenes and their derivatives.

Rational Design and Synthesis of Structural Analogs for Functional Probing

The synthesis of structural analogs of this compound is often driven by the need to probe their biological functions, such as their role as pheromones or their interactions in biological systems. Rational design involves modifying the parent molecule's structure—for example, altering the chain length, the position of the double bond, or introducing functional groups—to understand how these changes affect activity google.comgoogle.com. For instance, research into insect sex pheromones has led to the synthesis of various analogs to understand structure-activity relationships, with a focus on maintaining the critical cis geometry of the double bond, as seen in the synthesis of cis-9-tricosene where the cis/trans ratio of precursors directly impacts the product google.com.

Emerging Synthetic Strategies for Sustainable Production

Emerging strategies for the synthesis of long-chain hydrocarbons are increasingly focused on sustainability, employing greener chemical processes and renewable feedstocks. Microbial synthesis pathways, utilizing engineered microorganisms or enzymes, offer an alternative to traditional chemical synthesis, potentially reducing energy consumption and waste unl.ptbiorxiv.org. For example, bacterial fatty acid synthesis pathways can be manipulated to produce unsaturated hydrocarbons nih.gov. Furthermore, solvent-free reactions, such as the self-metathesis of monounsaturated fatty acids catalyzed by advanced ruthenium catalysts, represent a more environmentally benign approach for producing long-chain unsaturated compounds researchgate.net. Electrochemical methods, like the electrocoupling of fatty acids, also offer potential for sustainable production of long-chain hydrocarbons google.comgoogle.com.

Future Research Directions and Perspectives

Comprehensive Elucidation of cis-9-Heneicosene Biosynthetic and Regulatory Networks

While the general pathway for cuticular hydrocarbon (CHC) biosynthesis in insects is understood, the specific enzymes and regulatory mechanisms governing the production of this compound remain a fertile ground for investigation. The biosynthesis is known to originate from fatty acid synthesis, involving key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). researchgate.netresearchgate.net The resulting fatty acyl-CoA precursors are then elongated by a series of elongases (ELOs) and subsequently undergo desaturation by fatty acid desaturases (Desats) to introduce the cis double bond at the 9th position. The final step involves the conversion of the very-long-chain fatty acyl-CoA to an aldehyde by a fatty acyl-CoA reductase (FAR), followed by oxidative decarbonylation by a cytochrome P450 enzyme of the CYP4G family to yield the final hydrocarbon. nih.govnih.gov

Discovery of Novel Biological Roles and Inter-Species Interactions

The primary recognized role of this compound is as a cuticular hydrocarbon, which serves a dual function in preventing desiccation and acting as a chemical signal. biodiversity-science.netoup.com As a component of the complex CHC profile on an insect's cuticle, it plays a crucial role in intraspecific communication, including species and sex recognition. oup.com For instance, specific alkenes are often key components of sex pheromone blends that attract mates. oup.combiological-insecticide.complantgrowthhormones.com

Future investigations are expected to uncover more nuanced biological roles for this compound. This includes its potential involvement in modulating social behaviors within insect colonies, such as nestmate recognition and caste differentiation. biodiversity-science.net Furthermore, the role of this compound in inter-species interactions warrants deeper exploration. For example, some parasitic insects have been shown to mimic the CHC profiles of their hosts to avoid detection, a phenomenon known as chemical mimicry. oup.com Research may reveal instances where this compound is a key component of this deceptive chemical signaling.

Innovation in Advanced Analytical Technologies for Micro-Scale Analysis

The analysis of this compound and other CHCs has traditionally relied on gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This powerful technique allows for the separation, identification, and quantification of the various components within a complex hydrocarbon mixture. To analyze the minute quantities of CHCs present on a single insect, or even a part of an insect, methods have been developed for direct solventless injection of cuticle samples. researchgate.net

The future of CHC analysis lies in the development of even more sensitive and high-throughput techniques. Innovations in micro-scale analysis are crucial for studying the dynamics of CHC profiles in real-time and from very small samples. Advanced analytical methods such as two-dimensional gas chromatography (GCxGC-MS) can provide enhanced separation of complex isomeric mixtures. researchgate.net Furthermore, matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry is an emerging technique that shows promise for the analysis of high molecular weight hydrocarbons that are beyond the typical range of GC-MS. researchgate.net The application and refinement of these technologies will enable a more detailed understanding of the chemical ecology of this compound.

Development of Environmentally Benign and Scalable Synthetic Routes

The synthesis of specific alkene isomers like this compound is essential for research and for the development of pheromone-based pest management strategies. rsc.org Traditional chemical synthesis methods can be costly and may involve hazardous reagents. nih.gov Consequently, there is a growing demand for the development of "green" and scalable synthetic routes.

Promising avenues for future research in this area include biocatalysis and olefin metathesis. Biocatalytic approaches leverage enzymes to perform specific chemical transformations with high selectivity and under mild conditions. researchgate.netrsc.orgrsc.org For instance, engineered microorganisms or isolated enzymes could be used to produce this compound or its precursors from renewable feedstocks. earlham.ac.ukyoutube.com

Olefin metathesis, a Nobel Prize-winning technology, has revolutionized the synthesis of alkenes. wpmucdn.comharvard.eduresearchgate.net The development of Z-selective metathesis catalysts now allows for the efficient and stereocontrolled synthesis of cis-alkenes, which is particularly relevant for many insect pheromones. nih.gov Future research will likely focus on optimizing these catalytic systems to improve their efficiency, reduce catalyst loading, and utilize bio-based starting materials, thus providing truly sustainable and scalable methods for producing this compound. nih.govnih.gov

Q & A

Basic: What are the standard analytical techniques for characterizing cis-9-Heneicosene, and how do they ensure structural accuracy?

Answer:

Characterization typically involves gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the double-bond geometry at the C9 position. For quantitative analysis, high-performance liquid chromatography (HPLC) with a chiral column can differentiate cis/trans isomers. Calibration with certified reference materials (CRMs) and spectral library matching (e.g., NIST) are critical for validation .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

Answer:

Systematic meta-analysis of primary datasets is essential. Identify variables such as solvent polarity, temperature calibration, or synthetic pathways (e.g., catalytic hydrogenation vs. Wittig reactions). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological consistency. Conflicting data should be resolved through controlled replication studies, reporting uncertainties as per IUPAC guidelines .

Basic: What experimental design principles should guide studies investigating this compound’s role as a pheromone in insect communication?

Answer:

Adopt a hypothesis-driven approach:

- Control groups : Use solvent-only controls to isolate behavioral responses.

- Dose-response curves : Test across physiologically relevant concentrations (e.g., 0.1–100 ng/μL).

- Blinding : Implement double-blind protocols to minimize observer bias.

- Replicates : Include ≥3 biological replicates to account for intra-species variability .

Advanced: How can researchers evaluate ecological hypotheses when field data on this compound’s environmental persistence conflict with lab-based degradation models?

Answer:

Apply mixed-effects modeling to account for uncontrolled variables (e.g., UV exposure, microbial activity). Validate lab models using field-mimicking mesocosms. Cross-reference with high-resolution mass spectrometry (HRMS) to track degradation byproducts. Publish raw datasets in open repositories to enable independent verification .

Basic: What protocols ensure reproducibility in the synthesis of this compound?

Answer:

- Step-by-step documentation : Detail catalyst loading (e.g., 5% Pd/C), reaction time, and purification steps (e.g., column chromatography with hexane:ethyl acetate).

- Peer validation : Share synthetic procedures via platforms like *Protocols.io *.

- Purity thresholds : Report ≥97% purity (via GC-MS) and provide NMR spectral data in supplementary materials .

Advanced: What statistical approaches are optimal for isolating confounding variables in structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

Use multivariate analysis (e.g., PCA or PLS regression) to deconvolute variables like steric effects vs. electronic contributions. Pair with machine learning models (e.g., random forests) to predict bioactivity. Report effect sizes and confidence intervals to quantify uncertainty .

Basic: How should researchers validate the purity of this compound in biological assays to avoid false positives?

Answer:

- Chromatographic validation : Use HPLC-UV/Vis with a diode-array detector (DAD) to detect impurities.

- Biological controls : Include a “no compound” control and a structurally unrelated analog to rule out nonspecific effects.

- Batch testing : Analyze multiple synthetic batches to ensure consistency .

Advanced: What strategies optimize chromatographic separation of this compound from co-eluting lipids in complex biological matrices?

Answer:

- Column selection : Use a polar-embedded stationary phase (e.g., ACE C18-AR) for enhanced isomer resolution.

- Mobile phase optimization : Test gradient elution with acetonitrile:water (0.1% formic acid) to improve peak symmetry.

- Mass spectrometry : Employ tandem MS/MS with selective reaction monitoring (SRM) for specificity .

Basic: What ethical considerations apply to studies involving this compound’s effects on non-target organisms?

Answer:

Adhere to the 3Rs framework (Replacement, Reduction, Refinement). For in vivo studies, obtain IACUC approval and minimize sample sizes. Use computational models (e.g., QSAR) for preliminary toxicity screening. Disclose conflicts of interest in publications .

Advanced: What computational challenges arise when modeling this compound’s interaction with olfactory receptors, and how can they be mitigated?

Answer:

- Force field limitations : Use ab initio molecular dynamics (AIMD) to refine van der Waals parameters for unsaturated hydrocarbons.

- Docking accuracy : Validate predictions with mutagenesis data (e.g., alanine scanning).

- Data availability : Curate open-access databases (e.g., ChEMBL) to improve training datasets for machine learning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.